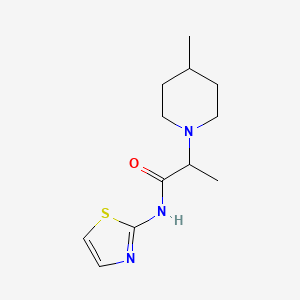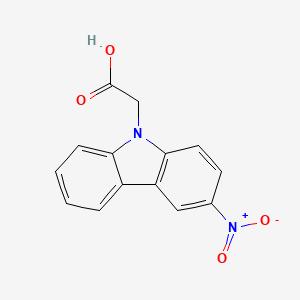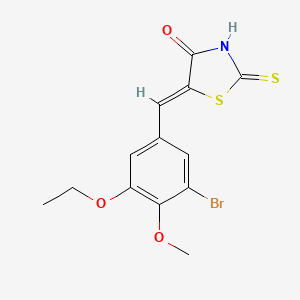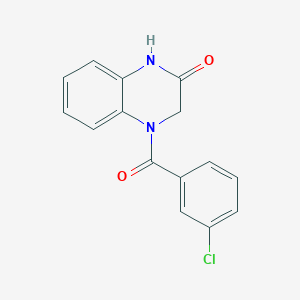
N-(2-furylmethyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide
Übersicht
Beschreibung
N-(2-furylmethyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide, also known as FMH, is a chemical compound that has been studied extensively for its potential applications in scientific research. FMH is a thiosemicarbazone derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
One of the primary applications of N-(2-furylmethyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide is in the synthesis of various heterocyclic compounds. It serves as a reactive intermediate in the formation of heterocyclic rings such as pyrazoles, triazoles, thiadiazoles, and more through reactions with different chemical agents. These heterocyclic compounds have diverse applications in pharmaceuticals, agrochemicals, and material science due to their biological and chemical properties (Aly et al., 2018), (Hassan et al., 2015).
Fluorescent Probes
This compound's derivatives have been explored for their potential as fluorescent probes, particularly for the detection of biological and environmental samples. Such applications highlight the compound's role in developing tools for chemical analysis and environmental monitoring, offering methods to detect substances at low concentrations with high specificity (Zhu et al., 2019).
Antimicrobial and Antitumor Activities
Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies are crucial for discovering new drugs and therapeutic agents, contributing significantly to medicinal chemistry and pharmacology. The evaluation of these compounds against various bacteria and cancer cell lines helps in the identification of new potent compounds with lower toxicity and higher efficacy (Pakhontsu et al., 2014), (Gomha et al., 2015).
Coordination Chemistry
The compound also finds application in coordination chemistry, where it acts as a ligand to form complex compounds with metals such as copper and nickel. These coordination compounds have shown potential in inhibiting the growth of cancer cells, demonstrating the compound's utility in developing new chemotherapeutic agents (Pakhontsu et al., 2014).
Chemical Sensor Development
This compound derivatives have been investigated for their use as chemical sensors, particularly for the detection of metal ions in aqueous solutions. These sensors can offer significant benefits in environmental monitoring, food safety, and clinical diagnostics by providing sensitive and selective detection methods (Casanueva Marenco et al., 2012).
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-3-(3-methylbutanoylamino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-8(2)6-10(15)13-14-11(17)12-7-9-4-3-5-16-9/h3-5,8H,6-7H2,1-2H3,(H,13,15)(H2,12,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQSTQBXGNKKJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NNC(=S)NCC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794076 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4575928.png)
![2-(4-chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4575930.png)

![methyl 2-({[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4575949.png)

![5-[(4-bromophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B4575959.png)
![methyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate](/img/structure/B4575965.png)


![N-[1-(4-chlorophenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4575984.png)
![3-chloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4575997.png)
![methyl [5-(3-bromo-4-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4576002.png)
![3-(1-benzofuran-2-yl)-4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B4576004.png)
